molecular formula C21H31NO8 B13029191 (3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid

(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid

Cat. No.: B13029191
M. Wt: 425.5 g/mol
InChI Key: PJORGLBDGJWULN-BZTSXMDYSA-N
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Description

The compound (3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-5,2’-oxirane]-2-one;(E)-but-2-enedioic acid is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as the dimethylamino and hydroxy groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of the hydroxy group to a carbonyl group.
  • Reduction : Reduction of the oxirane ring to form diols.
  • Substitution : Replacement of the dimethylamino group with other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Studied for its potential biological activity and interactions with enzymes.
  • Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other spiro structures with different functional groups, such as:

  • (3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(methylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-5,2’-oxirane]-2-one
  • (3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(ethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-5,2’-oxirane]-2-one

Uniqueness: The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its spiro structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H31NO8

Molecular Weight

425.5 g/mol

IUPAC Name

(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C17H27NO4.C4H4O4/c1-16-5-4-14(19)17(9-21-17)13(16)6-10-11(8-18(2)3)15(20)22-12(10)7-16;5-3(6)1-2-4(7)8/h10-14,19H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,11+,12-,13-,14-,16-,17+;/m1./s1

InChI Key

PJORGLBDGJWULN-BZTSXMDYSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@@]3([C@@H]1C[C@H]4[C@@H](C2)OC(=O)[C@H]4CN(C)C)CO3)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC12CCC(C3(C1CC4C(C2)OC(=O)C4CN(C)C)CO3)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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